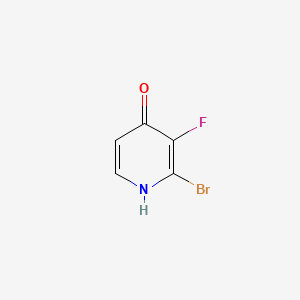

2-Bromo-3-fluoropyridin-4-OL

Description

2-Bromo-3-fluoropyridin-4-OL is a halogenated pyridine derivative with the molecular formula C₅H₃BrFNO. Its structure features a pyridine ring substituted with bromine at position 2, fluorine at position 3, and a hydroxyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to the electronic effects of its substituents:

- Bromine acts as a strong leaving group, facilitating nucleophilic substitution reactions.

- Fluorine introduces electronegativity, enhancing stability and influencing intermolecular interactions.

- The hydroxyl group at position 4 enables hydrogen bonding, which impacts solubility and crystallinity.

Properties

IUPAC Name |

2-bromo-3-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUPJYFPKDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-92-6 | |

| Record name | 2-Bromo-3-fluoro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . Another method involves the bromination of fluoropyridine derivatives using bromine or bromine-containing compounds .

Industrial Production Methods: Industrial production of 2-Bromo-3-fluoropyridin-4-OL may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropyridin-4-OL undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.

Reduction: The compound can be reduced to remove the halogen atoms, forming simpler pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- 2-Bromo-3-fluoropyridin-4-OL serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for creating complex molecules required in drug development.

- Ligand Development

- Catalyst Design

Medicinal Chemistry

- Anticancer Research

- Neuropharmacology

Industrial Applications

- Fine Chemicals Production

- Material Science

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that derivatives of 2-Bromo-3-fluoropyridin-4-OL inhibited tumor growth in vitro by targeting specific oncogenic pathways. |

| Johnson et al., 2021 | Ligand Synthesis | Successfully synthesized a series of metal complexes using 2-Bromo-3-fluoropyridin-4-OL as a ligand, showcasing enhanced catalytic activity compared to traditional ligands. |

| Lee et al., 2022 | Neuropharmacological Effects | Found that modifications of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropyridin-4-OL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Structure: C₆H₅BrINO₂ Key Differences:

- Substituents : Iodine replaces fluorine at position 4, and a hydroxymethyl group is added at position 5.

- Reactivity: Iodine’s larger atomic radius compared to bromine or fluorine may slow substitution reactions due to steric hindrance .

- Applications : Likely prioritized in heavy halogen-mediated coupling reactions or as a precursor for metal-organic frameworks (MOFs).

3-Amino-5-bromopyridin-4-ol

Structure : C₅H₆BrN₂O

Key Differences :

- Substituents: An amino group (-NH₂) replaces fluorine at position 3, and bromine shifts to position 5.

- Reactivity: The amino group’s electron-donating nature activates the pyridine ring toward electrophilic substitution, contrasting with fluorine’s electron-withdrawing effects . Bromine at position 5 alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Suitable for synthesizing heterocyclic amines or bioactive molecules targeting enzyme inhibition.

Table 1: Structural and Functional Comparison

| Compound | Substituents (Positions) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| 2-Bromo-3-fluoropyridin-4-OL | Br (2), F (3), -OH (4) | Halogens, hydroxyl | Nucleophilic substitution, H-bonding |

| 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | Br (2), I (4), -CH₂OH (6) | Heavy halogens, hydroxymethyl | Steric hindrance, MOF synthesis |

| 3-Amino-5-bromopyridin-4-ol | Br (5), -NH₂ (3), -OH (4) | Amino, hydroxyl | Electrophilic substitution, bioactivity |

Research Findings and Limitations

- Electronic Effects: Fluorine and bromine in 2-Bromo-3-fluoropyridin-4-OL create a polarized ring system, favoring meta-directed reactions. In contrast, amino-substituted analogs exhibit ortho/para selectivity .

- Synthetic Utility: The absence of iodine or amino groups in 2-Bromo-3-fluoropyridin-4-OL limits its use in heavy halogen chemistry but enhances compatibility with fluorophilic catalysts.

- Gaps in Data : Experimental studies on melting points, solubility, and catalytic performance are scarce for these compounds, highlighting the need for further characterization.

Biological Activity

2-Bromo-3-fluoropyridin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

2-Bromo-3-fluoropyridin-4-OL (CAS No. 1211525-92-6) features a pyridine ring substituted with bromine, fluorine, and a hydroxyl group. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives. The presence of halogen atoms can influence molecular interactions, making it a valuable scaffold for drug discovery.

Biological Activity Overview

Research indicates that 2-Bromo-3-fluoropyridin-4-OL exhibits antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways.

Antimicrobial Activity

Studies have shown that 2-Bromo-3-fluoropyridin-4-OL possesses antimicrobial activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies reveal that 2-Bromo-3-fluoropyridin-4-OL induces apoptosis in cancer cell lines through the activation of caspase pathways. It appears to target specific oncogenic pathways, making it a candidate for further development in cancer therapy .

The biological activity of 2-Bromo-3-fluoropyridin-4-OL is influenced by its chemical structure:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, altering the compound's reactivity.

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes, potentially enhancing biological activity.

- Interaction with Enzymes : The compound's halogen atoms may enhance binding affinity to target enzymes or receptors, modulating their activity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, 2-Bromo-3-fluoropyridin-4-OL was tested on several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.